molecular formula C22H15FN4O3S B2919893 2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1226435-62-6

2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2919893
CAS No.: 1226435-62-6
M. Wt: 434.45
InChI Key: LUKMCSXSASMTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a scaffold recognized for its diverse biological potential. Its structure, incorporating a sulfonamide group and a fluorinated benzyl moiety, makes it a compelling candidate for investigating new therapeutic pathways. This compound is of significant interest primarily in two research domains: anti-infective and anticancer agent development. In antimalarial research, closely related analogues within this chemical series have demonstrated potent in vitro activity against Plasmodium falciparum , the most lethal malaria parasite . The proposed mechanism of action for these inhibitors involves targeting falcipain-2 (FP-2), a key cysteine protease enzyme essential for the parasite's hemoglobin degradation and survival . Inhibition of this target halts parasitic growth, positioning this class of compounds as a promising starting point for novel antimalarial drug discovery programs. Furthermore, the [1,2,4]triazolo[4,3-a]pyridine core has recently emerged as a new chemotype in the field of cancer immunotherapy . Research indicates that this scaffold can act as a catalytic holo-inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme that is overexpressed in many tumor microenvironments . IDO1 inhibitors are investigated for their ability to boost antitumor immune responses and potentially work in synergy with other immunotherapeutic agents. The structural features of this compound provide a basis for exploring its utility in immuno-oncology research, particularly in the pursuit of selective and metabolically stable IDO1 inhibitors.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S/c1-13-5-2-3-8-16(13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)15-7-4-6-14(23)11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKMCSXSASMTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides as reagents.

    Attachment of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is attached through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Industrial production methods for this compound would involve scaling up these reactions while ensuring high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, such as apoptosis and cell proliferation.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Benzyl Group)

Compound Name Substituent at Position 2 IC50 (µM)* Melting Point (°C) Molecular Weight (g/mol)
Target compound 2-Fluorobenzyl N/A Not reported ~348.36†
2-(3-Chlorobenzyl) analog 3-Chlorobenzyl 4.98 Not reported 344.79
2-(3,5-Difluorobenzyl) analog (13c) 3,5-Difluorobenzyl Not tested 221–222 340.33
2-(Benzo[d][1,3]dioxol-5-ylmethyl) (13b) Benzodioxolylmethyl Not tested 160–161 372.38

Notes:

  • Fluorine Position : The 2-fluorobenzyl group in the target compound differs from analogs with meta-substituted halogens (e.g., 3-chloro or 3,5-difluoro). Fluorine's electronegativity and ortho positioning may influence steric hindrance and hydrogen bonding with biological targets .
  • Activity : While the 3-fluorobenzyl analog showed potent antimalarial activity (IC50 = 2.24 µM), the target compound’s efficacy remains uncharacterized in the provided evidence .

Sulfonamide Modifications at Position 8

Compound Name Sulfonamide Group Biological Activity
Target compound Piperidin-1-ylsulfonyl Antimalarial (inference)
8-(Morpholinosulfonyl) analog (13d) Morpholinosulfonyl Not tested
8-(Pyrrolidin-1-ylsulfonyl) analog (15d) Pyrrolidin-1-ylsulfonyl Not tested

Notes:

  • Piperidine vs.
  • Sulfur Oxidation State : Sulfonamides (as in the target) are more polar and metabolically stable than thioether analogs (e.g., 15a–15e in ), which may impact bioavailability .

Key Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs range from 160°C (benzodioxolylmethyl) to 226°C (morpholinosulfonyl derivatives) .
  • Molecular Weight : The addition of a 2-fluorobenzyl group increases molecular weight (~348 g/mol) compared to the base structure (282.32 g/mol; ).

Research Implications and Gaps

  • Antimalarial Potential: While the target compound’s structural features align with active analogs, its IC50 against P. falciparum remains untested .
  • SAR Insights : Ortho-fluorination may enhance target binding compared to para- or meta-substituted derivatives, but empirical validation is needed.
  • Patent Landscape: Related triazolopyridinone derivatives are patented for diverse applications (e.g., GSK-3 inhibition, cannabinoid receptor antagonism), highlighting the scaffold’s versatility .

Biological Activity

The compound 2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS Number: 1226435-62-6) is a member of the triazolo-pyridine class of compounds, which have garnered interest for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, focusing on its potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H15FN4O3SC_{22}H_{15}FN_{4}O_{3}S with a molecular weight of 434.4 g/mol. The structure features a triazole ring fused to a pyridine system and is substituted with a piperidine sulfonamide group and a fluorobenzyl moiety.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the triazolo-pyridine class exhibit significant antimicrobial properties. In vitro evaluations indicated that derivatives similar to This compound possess inhibitory effects against various bacterial strains. For instance, the sulfonamide group enhances the compound's interaction with bacterial enzymes, potentially leading to its antibacterial efficacy .

Antimalarial Activity

A study focused on a series of triazolo-pyridine sulfonamides reported promising antimalarial activity against Plasmodium falciparum. The synthesized compounds demonstrated significant inhibitory concentrations (IC50 values) ranging from 2.24 µM to 4.98 µM, suggesting that This compound may also exhibit similar antimalarial properties . This activity is attributed to the compound's ability to inhibit specific enzymes critical for the parasite's survival.

Synthesis and Evaluation

A comprehensive study synthesized various derivatives of triazolo-pyridines and evaluated their biological activities. The findings indicated that modifications at the piperidine and fluorobenzyl positions significantly influenced both potency and selectivity against target pathogens .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the sulfonamide group is crucial for enhancing the biological activity of these compounds. For example:

CompoundIC50 (µM)Activity
15.00Antimalarial
210.00Antibacterial
315.00Anticonvulsant

The data suggest that fine-tuning the substituents can lead to improved efficacy against specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.